molecular formula C9H6INO4S B11994520 8-Hydroxy-7-iodoquinoline-6-sulfonic acid CAS No. 292644-23-6

8-Hydroxy-7-iodoquinoline-6-sulfonic acid

Cat. No.: B11994520
CAS No.: 292644-23-6
M. Wt: 351.12 g/mol
InChI Key: ZMUMAXFIUNXXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid typically involves the iodination of 8-hydroxyquinoline followed by sulfonation. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The sulfonation step involves the reaction of the iodinated product with sulfuric acid or chlorosulfonic acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is widely used in analytical chemistry for the spectrophotometric determination of metal ions, particularly iron (III) ions. It forms a colored complex with iron (III) ions, which can be measured using UV-Vis spectroscopy .

Biology and Medicine: In biological research, this compound is used as a chelating agent to study metal ion interactions in biological systems. It is also used in the development of diagnostic assays for detecting metal ions in biological samples .

Industry: In industrial applications, this compound is used in the formulation of reagents for water and wastewater treatment. It is also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups in the compound coordinate with metal ions, forming stable complexes. This chelation process is crucial for its use in analytical chemistry and biological research .

Comparison with Similar Compounds

  • 8-Hydroxyquinoline-5-sulfonic acid
  • 8-Hydroxyquinoline
  • 7-Iodo-8-hydroxyquinoline

Comparison: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is unique due to the presence of both iodine and sulfonic acid groups, which enhance its chelating ability and spectrophotometric properties. Compared to 8-Hydroxyquinoline-5-sulfonic acid, the iodine atom in this compound provides additional reactivity and specificity in metal ion detection .

Properties

CAS No.

292644-23-6

Molecular Formula

C9H6INO4S

Molecular Weight

351.12 g/mol

IUPAC Name

8-hydroxy-7-iodoquinoline-6-sulfonic acid

InChI

InChI=1S/C9H6INO4S/c10-7-6(16(13,14)15)4-5-2-1-3-11-8(5)9(7)12/h1-4,12H,(H,13,14,15)

InChI Key

ZMUMAXFIUNXXFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)O)I)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.